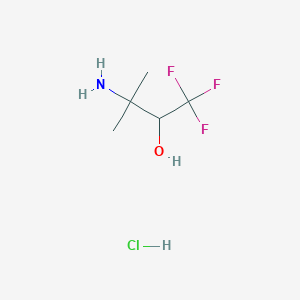

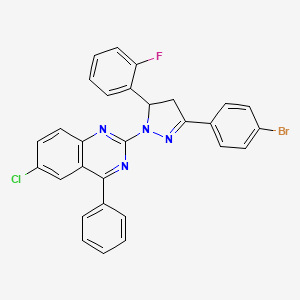

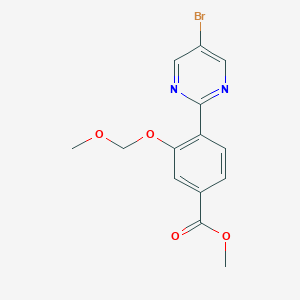

3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives has been explored through various chemical reactions. In one study, the compound N-(4-bromophenyl)furan-2-carboxamide (3) was synthesized using furan-2-carbonyl chloride (1) and 4-bromoaniline (2) with triethylamine, yielding a high product yield of 94% . This compound was further arylated to produce a range of analogues with moderate to good yields . Another research effort described the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid through a series of reactions including reduction and iodination, followed by a reaction with sodium azide . These synthetic pathways highlight the versatility of furan carboxamide derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal and molecular structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined by single-crystal X-ray analysis, revealing a triclinic crystal system . Similarly, the structure of bis(4-bromo-N-(di-n-propylcarbamothioyl)benzamido)nickel(II) was elucidated using single-crystal X-ray diffraction, showing a triclinic space group . These studies provide valuable insights into the structural aspects of furan carboxamide derivatives and their complexes.

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives has been investigated in the context of their antimicrobial activities. The synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant in vitro anti-bacterial activities against drug-resistant bacteria, with docking studies and molecular dynamics simulations validating their molecular interactions . Additionally, the antimicrobial activities of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles were evaluated, showcasing the potential of these compounds in combating bacterial strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are closely related to their molecular structures. The crystal packing of antipyrine-like derivatives was found to be stabilized by a combination of hydrogen bonds and π-interactions, with Hirshfeld surface analysis and DFT calculations providing a deeper understanding of these interactions . The metal complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives were characterized by spectroscopic methods, and the changes in vibrational frequencies upon complexation indicated the coordination mode of the ligands to the metal centers .

Scientific Research Applications

Antimicrobial Activities

Research has shown that benzofuran derivatives, including those similar to 3-(5-bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, exhibit significant antimicrobial activities. These compounds have been synthesized and characterized for their effectiveness against various bacterial strains. For instance, the synthesis and antimicrobial screening of 5-bromobenzofuranyl aryl ureas and carbamates revealed their potential as antimicrobial agents (Kumari et al., 2019). Similarly, other studies have synthesized novel series of benzofuran derivatives and assessed their antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020), (Sanjeeva et al., 2021).

Synthesis and Characterization

The compound's synthesis involves several steps, including the formation of benzofuran ring and subsequent reactions to achieve the desired structure. The synthesis and characterization of these compounds provide valuable insights into their structural and chemical properties, which are essential for their potential applications in scientific research (Han et al., 2014).

Potential in Drug Development

Benzofuran derivatives have been explored for their potential in drug development due to their biological activities. Studies focusing on the synthesis of benzofuran-2-carboxamide derivatives and their evaluation for antimicrobial, anti-inflammatory, and radical scavenging activities indicate their potential in medicinal chemistry (Lavanya et al., 2017).

properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrF3N2O5/c22-16-10-9-15(30-16)19(28)27-17-13-3-1-2-4-14(13)31-18(17)20(29)26-11-5-7-12(8-6-11)32-21(23,24)25/h1-10H,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRUKZDHTXHWES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrF3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)